

Application Notes and Protocols for the Synthesis of Terpenomycin Derivatives

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Compound of Interest

Compound Name: Terpenomycin

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Introduction

Terpenomycin is a polyene macrolide antibiotic with significant cytotoxic and antifungal activities. Structurally, it is related to bafilomycin A1 and the concanamycins, all of which are potent inhibitors of vacuolar-type H⁺-ATPase (V-ATPase). Due to its complex structure and potent biological activity, the synthesis of **Terpenomycin** and its derivatives is of great interest for the development of new therapeutic agents. This document provides detailed protocols and application notes for the proposed synthesis of **Terpenomycin** derivatives, based on established synthetic routes for the structurally similar macrolide, bafilomycin A1. While specific synthetic protocols for **Terpenomycin** are not yet published, the methodologies presented here offer a robust framework for accessing novel **Terpenomycin** analogs for structure-activity relationship (SAR) studies and drug discovery programs.

Data Presentation

The following tables summarize key quantitative data from the synthesis and biological evaluation of bafilomycin A1 and its derivatives. This data serves as a benchmark for the proposed synthesis and evaluation of **Terpenomycin** analogs.

Table 1: Summary of Key Coupling Reactions in the Total Synthesis of Bafilomycin A1

Coupling Step	Reactant 1	Reactant 2	Conditions	Yield	Reference
Stille Coupling	C5–C11 vinyl iodide	C12–C17 vinylstannane	Pd(MeCN) ₂ Cl ₂ , THF, 25 °C	85%	[1][2]
Aldol Reaction	C1–C17 lactone aldehyde	C18–C25 ethyl ketone	LiN(SiMe ₃) ₂ , THF, -78 °C	72%	[3]
Suzuki Coupling	Vinyl iodide	Vinylborane	Pd(PPh ₃) ₄ , TiCl ₂ CO ₃ , THF/H ₂ O	Not Specified	[3]

Table 2: Structure-Activity Relationship of Bafilomycin A1 Derivatives as V-ATPase Inhibitors

Compound	Modification	Relative Potency (cOc V-ATPase)	Relative Potency (bCG V-ATPase)	Reference
Bafilomycin A1	-	1	1	[4][5]
4	21-O-Acetyl	0.017	0.025	[4]
31	C1-C4 diene reduction	Inactive	Inactive	[4]
32	C3-methoxy elimination	Inactive	Inactive	[4]

*cOc: chicken osteoclasts; bCG: bovine chromaffin granules. Potency is relative to bafilomycin A1 (IC₅₀ = 1–3 nM for cOc and 0.6–1.5 nM for bCG).[4]

Experimental Protocols

The following protocols are adapted from the successful total synthesis of bafilomycin A1 and are proposed for the synthesis of the **Terpenomycin** core structure and its derivatives.

Protocol 1: Synthesis of the C1-C17 Macrolactone Core of a Terpenomycin Analog

This protocol outlines a convergent approach to the 16-membered macrolactone, a key structural feature of **Terpenomycin**.

1. Synthesis of Key Fragments:

- **C5-C11 Vinyl Iodide Fragment:** This fragment can be synthesized from commercially available chiral starting materials such as methyl (S)-3-hydroxy-2-methylpropionate through a series of stereoselective reactions including aldol additions and reductions.[\[1\]](#)[\[2\]](#)
- **C12-C17 Vinylstannane Fragment:** This fragment can also be prepared from a chiral pool starting material like D-glucose, involving steps such as osmium-catalyzed dihydroxylation and subsequent functional group manipulations.[\[1\]](#)[\[2\]](#)

2. Stille Coupling of Fragments:

- To a solution of the C5-C11 vinyl iodide (1.0 eq) in anhydrous THF, add the C12-C17 vinylstannane (1.2 eq) and Pd(MeCN)₂Cl₂ (0.1 eq).
- Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, quench the reaction with saturated aqueous KF solution and stir for 30 minutes.
- Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

3. Macrolactonization:

- The linear precursor obtained from the Stille coupling is subjected to macrolactonization. A common method is the Yamaguchi macrolactonization.
- To a solution of the seco-acid (1.0 eq) in anhydrous toluene, add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and triethylamine (2.0 eq).
- Stir the mixture at room temperature for 2 hours.
- In a separate flask, prepare a solution of DMAP (5.0 eq) in anhydrous toluene.
- Add the activated ester solution dropwise to the DMAP solution over a period of 6-8 hours at 80 °C using a syringe pump.
- After the addition is complete, stir the reaction for an additional 4 hours at 80 °C.
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to yield the macrolactone.

Protocol 2: Late-Stage Functionalization via Aldol Condensation

This protocol describes the coupling of the macrolactone core with a side-chain fragment, a key step in completing the synthesis of the full **Terpenomycin** analog.

1. Synthesis of the Side-Chain Fragment:

- The side-chain fragment, analogous to the C18-C25 ethyl ketone in the bafilomycin A1 synthesis, can be prepared from a suitable chiral starting material like ethyl (S)-lactate.^[2]

2. Aldol Condensation:

- To a solution of the C1-C17 macrolactone aldehyde (1.0 eq) in anhydrous THF at -78 °C, add a freshly prepared solution of lithium hexamethyldisilazide (LiN(SiMe₃)₂) (1.1 eq) in THF.

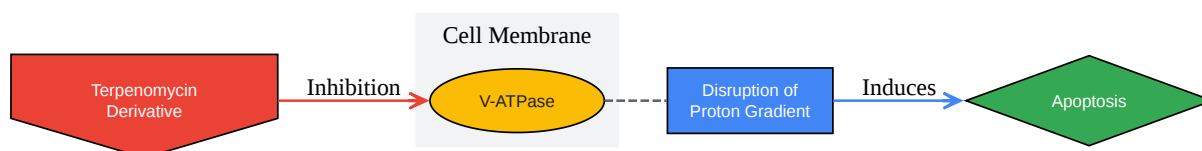
- Stir the resulting enolate solution at -78 °C for 30 minutes.
- Add a solution of the side-chain ethyl ketone (1.2 eq) in THF to the enolate solution.
- Stir the reaction mixture at -78 °C for 2-4 hours.
- Quench the reaction by adding saturated aqueous NH₄Cl solution.
- Allow the mixture to warm to room temperature and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the product by flash column chromatography to obtain the aldol adduct.

3. Deprotection:

- The final step involves the removal of protecting groups to yield the target **Terpenomycin** analog. The choice of deprotection conditions will depend on the protecting groups used throughout the synthesis. For silyl ethers, a common reagent is tetra-n-butylammonium fluoride (TBAF) in THF.

Mandatory Visualizations

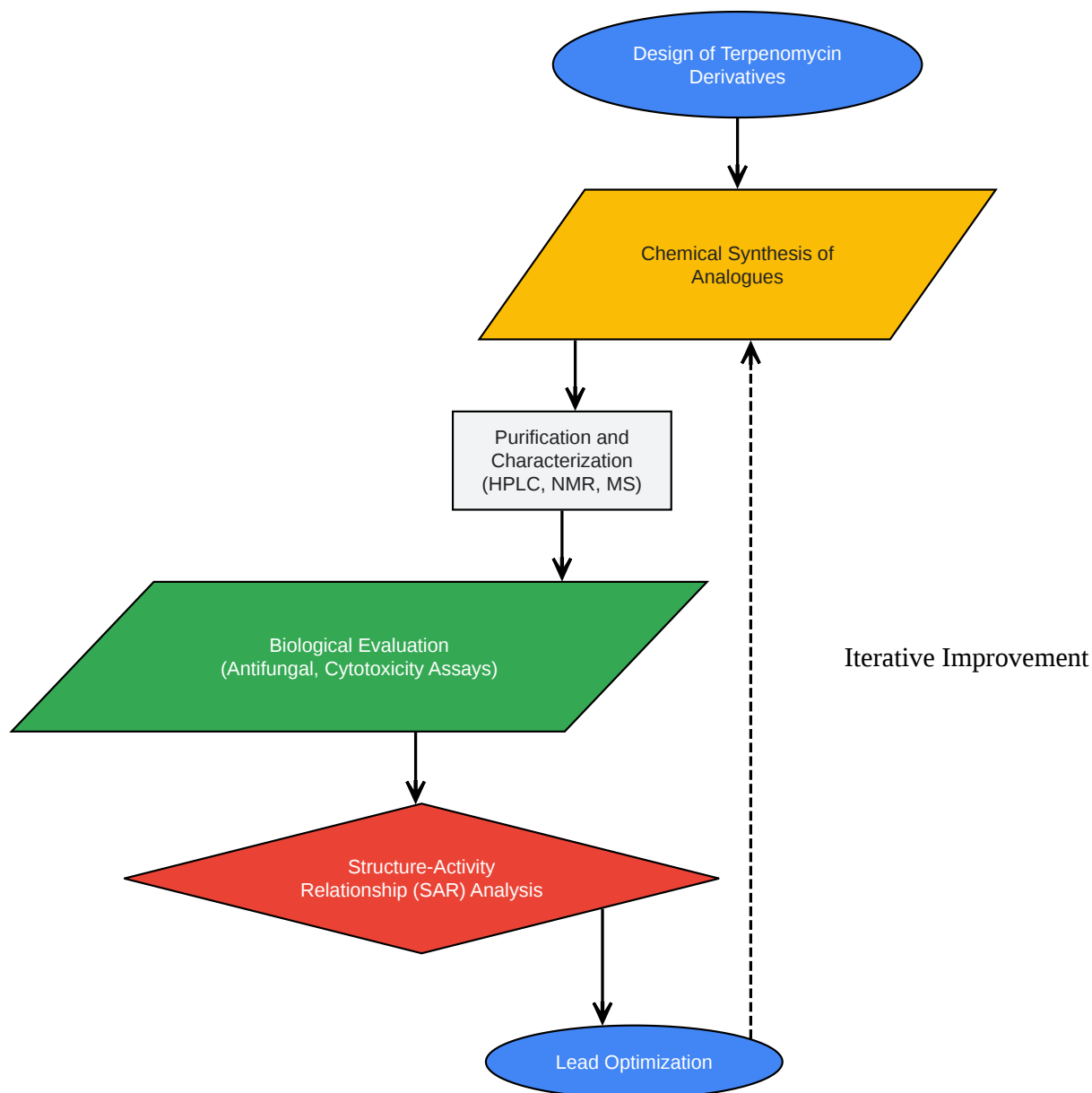
Signaling Pathway Diagram



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Caption: Proposed mechanism of action of **Terpenomycin** derivatives.

Experimental Workflow Diagram



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Caption: Workflow for the synthesis and evaluation of **Terpenomycin** derivatives.

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